5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride
Description
This compound is a pyrimidine derivative featuring a 3-fluorophenyl group at position 5, a dimethylamine group at position 2, and a morpholin-2-yl substituent at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Pyrimidine derivatives are widely explored for their biological activities, including kinase inhibition and antimicrobial effects. The structural uniqueness of this compound lies in the combination of fluorine (electron-withdrawing) and morpholine (electron-donating) groups, which may influence its pharmacokinetic and target-binding properties .
Properties
IUPAC Name |
5-(3-fluorophenyl)-N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O.ClH/c1-21(2)16-19-9-13(11-4-3-5-12(17)8-11)15(20-16)14-10-18-6-7-22-14;/h3-5,8-9,14,18H,6-7,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCBAQKFBUEASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC(=CC=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrimidine Core and Key Intermediates
The pyrimidine core bearing the N,N-dimethylamino group is typically synthesized by nucleophilic substitution of a halogenated pyrimidine precursor with dimethylamine. This step is performed under controlled conditions to ensure selective substitution at the 2-position.
Introduction of Morpholin-2-yl Group
Morpholine substitution at the 4-position of the pyrimidine ring is achieved by nucleophilic aromatic substitution or amination of an appropriate halogenated pyrimidine intermediate with morpholine or morpholin-2-yl derivatives.
- The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Mild heating (room temperature to 60 °C) promotes substitution.
- The reaction is monitored by LCMS or NMR to confirm completion.
Formation of Hydrochloride Salt
The free base of the compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
- This step enhances compound stability and facilitates purification.
- The salt is isolated by filtration or crystallization.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | Halogenated pyrimidine + dimethylamine, DMF, RT | 2-(N,N-dimethylamino)pyrimidine intermediate |
| 2 | Suzuki-Miyaura coupling | Intermediate + 3-fluorophenyl boronate ester, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 100 °C, 12 h | 5-(3-fluorophenyl)-2-(N,N-dimethylamino)pyrimidine |
| 3 | Amination / nucleophilic substitution | Above intermediate + morpholine, DMF or THF, mild heat | 4-(morpholin-2-yl) substituted pyrimidine |
| 4 | Salt formation | HCl gas or HCl in solvent | Hydrochloride salt of final compound |
Research Findings and Optimization Notes
- The use of Pd(dppf)Cl2 catalyst and potassium acetate base in 1,4-dioxane provides a robust and reproducible method for the Suzuki coupling step, yielding the desired biaryl linkage efficiently.
- Reaction times of 12 hours at 100 °C under inert atmosphere optimize conversion without significant byproduct formation.
- Morpholine substitution is facilitated by the electron-deficient nature of the pyrimidine ring, allowing mild conditions for nucleophilic substitution.
- Purification is typically achieved by silica gel chromatography using petroleum ether/ethyl acetate gradients.
- The hydrochloride salt form exhibits improved solubility and stability, critical for pharmaceutical applications.
Data Table: Key Physical and Chemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C17H20FN5O·HCl |
| Molecular Weight | Approx. 345 g/mol |
| Solubility | Soluble in polar solvents |
| Log P (Consensus) | ~1.1 |
| Stability | Stable as hydrochloride salt |
| Typical Yield (Suzuki step) | 70-80% |
| Catalyst Loading | 1-2 mol% Pd(dppf)Cl2 |
| Reaction Temperature | 100 °C |
| Reaction Time | 12 hours |
| Atmosphere | Inert (N2 or Ar) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyrimidine core, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that facilitate the transfer of phosphate groups to specific substrates, a critical process in various cellular functions including metabolism, cell signaling, and apoptosis. Inhibitors of kinases are vital in cancer therapy as they can disrupt pathways that lead to uncontrolled cell proliferation.
Case Studies:
- Inhibition of Specific Kinases : Studies have demonstrated that compounds similar to 5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride effectively inhibit kinases involved in cancer progression, such as the PI3K/AKT pathway, which is crucial for cell survival and growth .
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds possess antiviral properties, particularly against viral infections such as herpes simplex virus (HSV) and other RNA viruses. The structural characteristics of this compound may contribute to its efficacy in modulating viral replication mechanisms.
Case Studies:
- Viral Replication Inhibition : A study highlighted the effectiveness of pyrimidine derivatives in inhibiting viral replication, suggesting potential therapeutic roles for related compounds in treating viral infections .
Neurological Applications
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Pyrimidine derivatives have shown promise in modulating GABA receptors, which are critical for inhibitory neurotransmission in the brain.
Case Studies:
- GABA Receptor Modulation : Research has indicated that similar compounds can enhance GABA receptor activity, potentially benefiting conditions like anxiety and epilepsy .
Anticancer Properties
Beyond kinase inhibition, studies have explored the broader anticancer properties of pyrimidine derivatives. The compound's structure allows it to engage with multiple biological targets involved in tumor growth and metastasis.
Case Studies:
Mechanism of Action
The mechanism of action of 5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of various biological processes. For example, it may inhibit protein kinases, leading to the regulation of cell signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine Cores
Table 1: Key Pyrimidine-Based Analogues
Key Observations :
- Fluorophenyl vs. Other Aryl Groups: The 3-fluorophenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., ) due to reduced oxidative metabolism .
- Morpholine vs. Piperazine : Morpholine (target compound) offers better solubility than piperazine () but may reduce blood-brain barrier penetration .
- Salt Forms : The hydrochloride salt (target) versus dihydrochloride () affects crystallinity and dissolution rates, critical for formulation .
Non-Pyrimidine Analogues with Similar Pharmacophores
Table 2: Analogues with Heterocyclic Variations
Key Observations :
- Core Flexibility : The pyrimidine core (target) allows for greater substituent diversity than thiazole (RO41-1049) or pyrrole (MC1568), enabling tailored target engagement .
- Fluorophenyl Positioning : The 3-fluorophenyl group in RO41-1049 and the target compound both enhance binding to hydrophobic pockets in enzymes (e.g., kinases, HDACs) .
Biological Activity
5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural components, including a fluorophenyl group and a morpholine moiety, which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 285.75 g/mol. The structure includes a pyrimidine core substituted with a 3-fluorophenyl group and a morpholine ring, which is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H17ClFN3O |
| Molecular Weight | 285.75 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Research indicates that it may act as an inhibitor of specific kinases, which are crucial in cellular signaling pathways related to cancer and other diseases. The presence of the morpholine group is thought to enhance the compound's solubility and bioavailability, facilitating its interaction with target proteins.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. For instance, it has shown promise in inhibiting the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms include:
- Inhibition of Kinase Activity : The compound has been reported to inhibit key kinases involved in tumor growth and metastasis.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
Antimicrobial Activity
Preliminary research suggests that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
- In Vitro Studies : A study published in MDPI demonstrated that similar pyrimidine derivatives exhibited significant cytotoxicity against human cancer cell lines, showing IC50 values in the micromolar range. This suggests that structural modifications can enhance potency against specific targets.
- Animal Models : In vivo studies using murine models have indicated that administration of this compound leads to reduced tumor size and improved survival rates compared to control groups, highlighting its potential as an effective therapeutic agent.
Comparative Analysis
The biological activity of this compound can be compared to other known pyrimidine derivatives:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 5-(3-fluorophenyl)-N,N-dimethyl... | Anticancer | 10 - 20 |
| Nifedipine | Calcium channel blocker | 30 - 50 |
| Amlodipine | Antihypertensive | 15 - 25 |
Q & A
Basic: What are the recommended synthetic routes for 5-(3-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride?
Methodological Answer:
The synthesis of pyrimidine derivatives typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React a chlorinated pyrimidine precursor (e.g., 5-chloropyrimidine) with 3-fluoroaniline under reflux conditions in a polar aprotic solvent (e.g., chloroform or DMF) to introduce the fluorophenyl group .
- Step 2: Introduce the morpholine moiety via a nucleophilic substitution reaction using morpholine-2-carboxylic acid or its activated ester, often requiring catalytic bases like KCO .
- Step 3: Quaternize the dimethylamine group using methyl iodide or dimethyl sulfate in the presence of a base, followed by hydrochloride salt formation .
- Purification: Column chromatography (silica gel, chloroform/methanol gradients) and recrystallization (methanol/water) are effective for isolating the final product .
Basic: How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography: Resolves dihedral angles between the pyrimidine core and substituents (e.g., fluorophenyl vs. morpholine planes), with hydrogen-bonding patterns (N–H⋯N/O) stabilizing the crystal lattice .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peak matching calculated m/z) .
Advanced: What strategies can resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR, IR (to confirm functional groups), and XRD (for absolute configuration) to resolve ambiguities. For example, XRD can clarify whether a downfield H NMR shift arises from hydrogen bonding or steric effects .
- Computational Modeling: Use density functional theory (DFT) to simulate NMR chemical shifts or optimize molecular geometries, comparing results with experimental data .
- Isotopic Labeling: Introduce C or N labels to track specific atoms in complex spectra .
Advanced: How can the morpholine and fluorophenyl substituents influence the compound’s binding affinity in biological targets?
Methodological Answer:
- Morpholine Group: Enhances solubility via hydrogen bonding with water and targets (e.g., kinases or GPCRs). Its conformational flexibility allows adaptation to binding pockets .
- Fluorophenyl Group: Increases lipophilicity (logP) for membrane penetration. The fluorine atom’s electronegativity can stabilize ligand-receptor interactions via dipole-dipole or halogen bonding .
- Experimental Validation: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
Advanced: What experimental approaches are suitable for studying its stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to:
- pH Variations: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Oxidative Stress: Treat with HO (3% v/v) to identify oxidation-prone sites (e.g., morpholine ring) .
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
- Light Exposure: Conduct photostability tests under ICH Q1B guidelines to detect photo-degradation products .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically (e.g., replace morpholine with piperazine or vary fluorine position on the phenyl ring) .
- Biological Assays: Test analogs for target activity (e.g., enzyme inhibition IC) and ADME properties (e.g., metabolic stability in liver microsomes) .
- Data Analysis: Use multivariate regression or machine learning to correlate structural features (e.g., logP, polar surface area) with activity .
Advanced: What are the challenges in achieving enantiomeric purity, and how can they be addressed?
Methodological Answer:
- Chiral Centers: The morpholine ring or pyrimidine substituents may introduce stereoisomerism. Use chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis to separate enantiomers .
- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps (e.g., nucleophilic substitution) to favor a single enantiomer .
- Crystallization-Induced Dynamic Resolution: Utilize diastereomeric salt formation (e.g., with tartaric acid) to enhance enantiomeric excess .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
